![molecular formula C9H9BrN2O B2400468 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1783487-69-3](/img/structure/B2400468.png)
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one
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Overview
Description
“7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one” is a chemical compound with the CAS Number: 1368131-86-5 . It has a molecular weight of 241.09 . The IUPAC name for this compound is 7-bromo-4-methyl-3,4-dihydro-2 (1H)-quinoxalinone . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrN2O/c1-12-5-9(13)11-7-4-6(10)2-3-8(7)12/h2-4H,5H2,1H3,(H,11,13) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Unfortunately, no additional physical or chemical properties were found in the search results.Scientific Research Applications
Pharmaceutical Intermediate
This compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are crucial in the production of active pharmaceutical ingredients (APIs), which are then used to produce drugs.
Synthesis of Indole Derivatives
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body . The compound can be used in the synthesis of these indole derivatives.
Biological Activities and SAR Studies
1,2,3,4-Tetrahydroisoquinolines (THIQ) form an important class of isoquinoline alkaloids . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The compound can be used in the development of novel THIQ analogs with potent biological activity.
Antibiotic Synthesis
The compound is an important intermediate of the ozenoxacin synthesis . Ozenoxacin is an experimental quinolone antibiotic being developed for the treatment of impetigo and other dermatological bacterial infections .
Antimicrobial Activities
The compound can be used in the design and synthesis of 1,2,3-triazole derivatives . These derivatives have shown noteworthy activity against all the tested bacterial strains .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
7-bromo-1-methyl-3,4-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-8-4-6(10)2-3-7(8)11-5-9(12)13/h2-4,11H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSLUAVKYIONOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CNC2=C1C=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one |
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